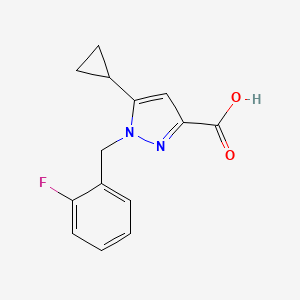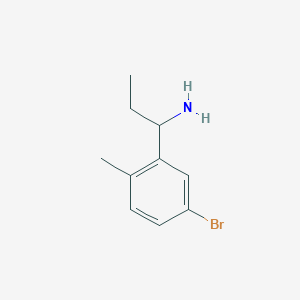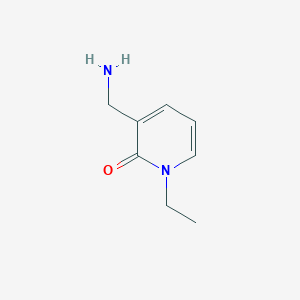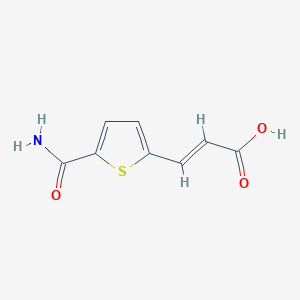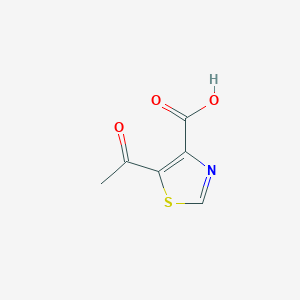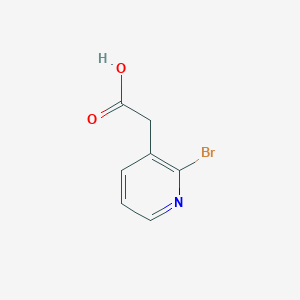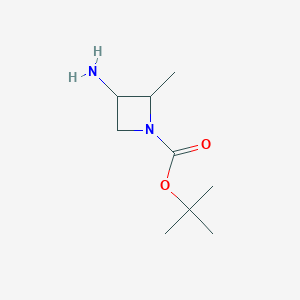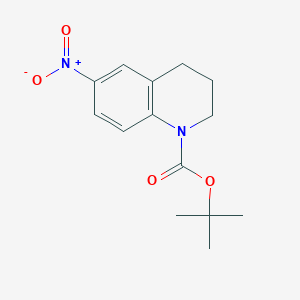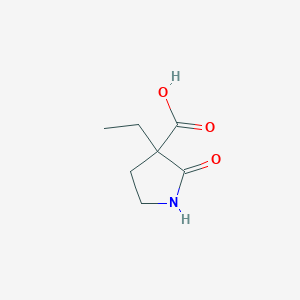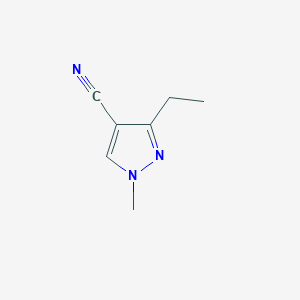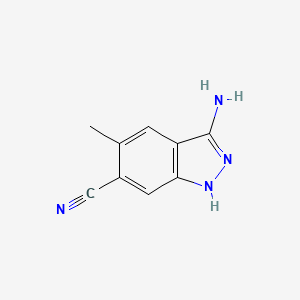
3-氨基-5-甲基-1H-吲唑-6-腈
描述
3-amino-5-methyl-1H-indazole-6-carbonitrile is a heterocyclic compound with the molecular formula C9H8N4 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
科学研究应用
3-amino-5-methyl-1H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
3-Amino-5-methyl-1H-indazole-6-carbonitrile is a compound that belongs to the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
The inhibition of kinases such as chk1, chk2, and h-sgk can affect various cellular pathways, including cell cycle regulation and cell volume control .
Result of Action
The inhibition of kinases can lead to disruption of cell cycle progression, potentially leading to cell death .
生化分析
Biochemical Properties
3-amino-5-methyl-1H-indazole-6-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-amino-5-methyl-1H-indazole-6-carbonitrile can alter the expression of genes involved in cell growth and survival, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-amino-5-methyl-1H-indazole-6-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action of 3-amino-5-methyl-1H-indazole-6-carbonitrile is complex and involves multiple pathways and targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-amino-5-methyl-1H-indazole-6-carbonitrile remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
3-amino-5-methyl-1H-indazole-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding the metabolic pathways associated with 3-amino-5-methyl-1H-indazole-6-carbonitrile is essential for elucidating its biochemical and pharmacological properties .
Transport and Distribution
Within cells and tissues, 3-amino-5-methyl-1H-indazole-6-carbonitrile is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The transport and distribution of 3-amino-5-methyl-1H-indazole-6-carbonitrile are critical factors that determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-amino-5-methyl-1H-indazole-6-carbonitrile affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-amino-5-methyl-1H-indazole-6-carbonitrile within the cell can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methyl-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-amino-5-methyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro derivatives of the indazole ring.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Halogenated indazole derivatives.
相似化合物的比较
Similar Compounds
3-amino-1H-indazole-6-carbonitrile: Lacks the methyl group at the 5-position.
5-methyl-1H-indazole-6-carbonitrile: Lacks the amino group at the 3-position.
3-amino-5-methyl-1H-indazole: Lacks the carbonitrile group at the 6-position.
Uniqueness
3-amino-5-methyl-1H-indazole-6-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. The methyl group at the 5-position also influences its chemical properties and interactions with biological targets.
This compound’s unique combination of functional groups makes it a valuable scaffold for the development of new chemical entities with diverse applications in various fields.
属性
IUPAC Name |
3-amino-5-methyl-1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-2-7-8(3-6(5)4-10)12-13-9(7)11/h2-3H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWIUXQSIYHOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263171 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-68-0 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


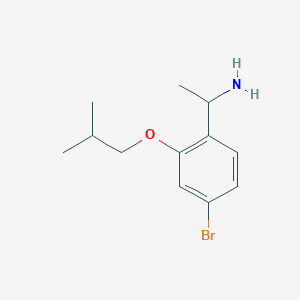
![{1-[(dimethylamino)methyl]cyclopropyl}methanol](/img/structure/B1381951.png)
